Structurally Enabled Biological Activity: A Privileged Glucokinase Activator Scaffold
The thiazolylamino pyridine core, of which this compound is a specific example, was identified as an initial hit in a screen for allosteric glucokinase activators [1]. While direct quantitative activity data for the specific compound {2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is not publicly available, the core scaffold was optimized to produce lead compound 26, which demonstrated an EC50 of 4.9–5.8 μM in an in vitro assay [1]. This is a class-level inference; the specific activity of this compound is unknown and must be verified.
| Evidence Dimension | In vitro glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | Not determined (core scaffold only) |
| Comparator Or Baseline | Compound 26 (optimized lead from the same series) |
| Quantified Difference | N/A |
| Conditions | Human glucokinase; in vitro biochemical assay |
Why This Matters
This establishes the compound's core scaffold as a validated starting point for medicinal chemistry programs targeting glucokinase, where even minor structural modifications can drastically alter potency and enzyme kinetics.
- [1] Hinklin, R. J.; et al. Identification of a New Class of Glucokinase Activators through Structure-Based Design. J. Med. Chem. 2013, 56 (19), 7669–7678. DOI: 10.1021/jm401116k. View Source
